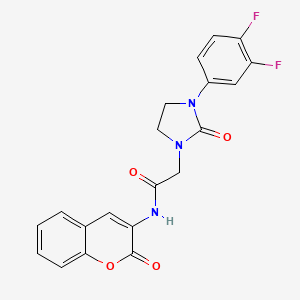

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide

説明

特性

IUPAC Name |

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3O4/c21-14-6-5-13(10-15(14)22)25-8-7-24(20(25)28)11-18(26)23-16-9-12-3-1-2-4-17(12)29-19(16)27/h1-6,9-10H,7-8,11H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAPKMBNFVLOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=CC3=CC=CC=C3OC2=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide (CAS Number: 1251557-56-8) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 355.4 g/mol. The structure includes an imidazolidinone core, a difluorophenyl group, and a chromenone moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅F₂N₃O₃S |

| Molecular Weight | 355.4 g/mol |

| CAS Number | 1251557-56-8 |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The imidazolidinone structure is known to exhibit various activities including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.

- Anticancer Properties : The chromenone moiety is associated with anticancer activities, particularly against breast cancer cell lines like MCF-7 .

- Antioxidant Effects : Research indicates that compounds with similar frameworks can scavenge free radicals, contributing to their protective effects against oxidative stress .

Biological Activity Studies

Recent studies have investigated the biological activity of related compounds and derivatives. For example:

- Anticancer Activity : A study reported that coumarin derivatives exhibited potent activity against MCF-7 cells with IC50 values ranging from 0.47 μM to 16.1 μM . Although specific IC50 values for the target compound are not yet published, its structural similarity suggests potential effectiveness.

- Antioxidant Activity : The antioxidant capacity was assessed using DPPH and FRAP assays. Compounds derived from similar classes demonstrated IC50 values for DPPH scavenging between 0.66 mM and 1.75 mM . This indicates that the target compound may also possess significant antioxidant properties.

- Antimicrobial Testing : Related sulfonamide derivatives were evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria using agar dilution methods. None showed activity below 100 μM compared to ciprofloxacin, suggesting that further optimization may be needed for enhanced efficacy .

Case Studies

Several studies have highlighted the biological potential of compounds structurally related to 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide:

- Study on Coumarin Derivatives : A range of coumarin derivatives were synthesized and tested for their anticancer properties against various cell lines, revealing promising results that could be extrapolated to our compound due to structural similarities .

- Synthesis and Characterization : Research focusing on the synthesis of related imidazolidinone compounds has provided insights into their chemical reactivity and potential biological applications .

科学的研究の応用

Anticancer Activity

Research indicates that compounds with imidazolidinone cores can exhibit anticancer properties. The presence of the difluorophenyl group in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar moieties have been reported to exhibit significant antibacterial and antifungal effects. Investigations into the mechanism of action reveal that these compounds may disrupt microbial cell membranes or inhibit essential enzymatic processes .

Enzyme Inhibition Studies

The compound can serve as a lead structure for developing enzyme inhibitors. For instance, derivatives of coumarin linked with acetamides have been studied for their inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The acetamide moiety may enhance binding affinity to the active site of AChE, making it a candidate for further investigation in neuropharmacology .

Molecular Docking Studies

Molecular docking studies can elucidate the binding interactions of this compound with various biological targets. Such studies help predict the compound's efficacy and selectivity as an inhibitor, providing insights into its potential therapeutic applications .

Synthesis of Complex Molecules

This compound can act as a building block in synthetic organic chemistry. Its unique structure allows it to participate in reactions leading to more complex molecules, which are essential in drug development and material science .

Reagent in Organic Synthesis

Due to its functional groups, the compound can be used as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for chemists looking to synthesize novel compounds with desired properties .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of imidazolidinone derivatives, researchers synthesized several analogs of 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, highlighting the potential of this compound class in oncology .

Case Study 2: Enzyme Inhibition Mechanism

A study focusing on enzyme inhibition demonstrated that derivatives of the compound could effectively inhibit AChE activity. Kinetic assays revealed that some derivatives acted as mixed-type inhibitors, providing insights into their mechanism of action and potential use in treating Alzheimer's disease .

化学反応の分析

Acetamide Bridge Formation

The acetamide linker (–CH₂CONH–) is introduced via alkylation or acylation. Key methodologies include:

Alkylation of Amines

Reaction of 3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl acetic acid with 3-amino-2H-chromen-2-one in the presence of coupling agents:

-

Coupling agents : EDCI/HOBt or DCC/DMAP.

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

Multi-Component Reactions

A green protocol using deep eutectic solvents (DES) facilitates one-pot synthesis of coumarin-acetamide derivatives:

-

Reactants : 4-hydroxycoumarin, aldehyde, and amide.

-

Catalyst : Choline chloride/urea DES.

-

Conditions : 80°C, 2–3 hours.

Coumarin Functionalization

The 2-oxo-2H-chromen-3-yl group is synthesized via Pechmann condensation or modified Knoevenagel reactions:

Pechmann Condensation

-

Reactants : Resorcinol and β-keto esters (e.g., ethyl acetoacetate).

-

Catalyst : Concentrated H₂SO₄ or ionic liquids.

Coumarin-Acetamide Coupling

Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate intermediates undergo hydrazinolysis followed by condensation:

-

Hydrazinolysis : Reaction with hydrazine hydrate (80°C, ethanol).

-

Condensation : Benzaldehyde in acetic acid (reflux, 6 hours) .

Key Reaction Data

DES Activation

DES enhances reactivity via hydrogen bonding, polarizing carbonyl groups in coumarin and amide reactants, accelerating nucleophilic attack .

Coupling Reaction Pathway

-

Step 1 : Activation of carboxylic acid (imidazolidinone-acetic acid) with EDCI.

-

Step 2 : Nucleophilic acyl substitution by 3-amino-2H-chromen-2-one .

Stability and Reactivity

-

Hydrolysis susceptibility : The acetamide bond is stable under neutral conditions but hydrolyzes in strong acidic/basic media.

-

Photoreactivity : The coumarin moiety undergoes [2+2] cycloaddition under UV light .

Comparative Analysis of Catalysts

| Catalyst | Reaction Time | Yield | Reusability |

|---|---|---|---|

| DES (choline chloride/urea) | 2h | 88% | 4 cycles |

| H₂SO₄ | 2h | 85% | Non-reusable |

| EDCI/HOBt | 12h | 65% | Non-reusable |

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically varied to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions with imidazolidinone and coumarin precursors. Key steps include:

- Coupling Reactions : Use of chloroacetylated intermediates (e.g., 3,4-difluorophenyl derivatives) under reflux with DMF as solvent and potassium carbonate as base .

- Cyclization : Heating at 100°C for 4–6 hours under reflux to form the imidazolidinone core .

- Purification : Recrystallization from methanol or ethanol, monitored by TLC (Rf = 0.6–0.8 in ethyl acetate/hexane, 3:7) .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield | Evidence Source |

|---|---|---|---|

| Temperature | 80–100°C | Higher yield at 100°C | |

| Solvent | DMF, methanol, dichloromethane | DMF enhances coupling efficiency | |

| Catalyst | K₂CO₃, Na₂CO₃ | K₂CO₃ improves cyclization | |

| Reaction Time | 4–12 hours | Longer times reduce byproducts |

Recommendation : Systematically vary solvent polarity (e.g., switch from DMF to acetonitrile) and catalyst loading (1.0–2.0 eq.) to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Prioritize ¹H/¹³C NMR , FTIR , and HRMS for structural confirmation:

- ¹H NMR : Key signals include:

- Imidazolidinone NH: δ 8.2–8.5 ppm (broad singlet) .

- Coumarin C=O: δ 6.8–7.1 ppm (doublet for H-4 proton) .

- FTIR : Stretch bands at 1680–1720 cm⁻¹ (C=O of acetamide and coumarin) .

- HRMS : Exact mass calculation (e.g., C₂₀H₁₅F₂N₃O₃ requires m/z 396.1064) .

Q. Table 2: Characterization Data Comparison

| Technique | Critical Parameters | Diagnostic Peaks/Bands | Evidence |

|---|---|---|---|

| ¹H NMR | CDCl₃, 300 MHz | δ 2.1–2.3 (CH₃), δ 7.2–7.4 (Ar-H) | |

| FTIR | KBr pellet | 3250 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O) | |

| HRMS | ESI/APCI(+) | [M+H]⁺ at 396.1064 ± 0.0005 |

Purity Assessment : Use HPLC with C18 column (MeCN:H₂O, 70:30) to confirm ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across experimental models?

Methodological Answer: Contradictions often arise from variations in assay conditions or cell lines. Strategies include:

- Dose-Response Curves : Test across 3–5 log concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects (e.g., kinase inhibition) .

- Metabolic Stability : Compare hepatic microsomal stability (human vs. murine) to assess species-specific differences .

Case Study : A related acetamide showed anti-inflammatory activity in murine macrophages (IC₅₀ = 2 µM) but not in human THP-1 cells. Resolution involved adjusting LPS stimulation time (4 vs. 24 hours) .

Q. What computational approaches predict reactivity and stability for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution. The difluorophenyl group shows electron-withdrawing effects, increasing electrophilicity at the acetamide carbonyl .

- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability of the imidazolidinone ring .

- Reactivity Prediction : Use Schrödinger’s Prime MM-GBSA to calculate binding free energy with targets (e.g., COX-2: ΔG = -9.2 kcal/mol) .

Q. Table 3: Computational Parameters

| Method | Software/Tool | Key Outputs | Evidence |

|---|---|---|---|

| DFT Optimization | Gaussian 16 | HOMO-LUMO gap (4.3 eV) | |

| Molecular Docking | AutoDock Vina | Binding pose RMSD ≤ 2.0 Å | |

| pKa Prediction | MarvinSketch | Acetamide NH: pKa = 10.2 |

Recommendation : Validate predictions with kinetic solubility assays (e.g., shake-flask method) .

Q. How should researchers design toxicity studies to balance efficacy and safety?

Methodological Answer:

- In Vitro Toxicity : Screen against HepG2 cells (liver toxicity) and hERG assay (cardiotoxicity) at 10× IC₅₀ .

- In Vivo Models : Use Wistar rats (10–100 mg/kg, 14-day study) to monitor AST/ALT levels and histopathology .

- Metabolite Profiling : Identify Phase I metabolites (e.g., hydroxylation at C-5 of coumarin) via LC-QTOF-MS .

Key Finding : A structurally similar compound showed hepatotoxicity at 50 mg/kg due to CYP3A4-mediated bioactivation, mitigated by deuterium substitution at the metabolically labile site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。